3-(4-(Trifluoromethyl)phenyl)butan-2-one
Description
Contextual Significance within Contemporary Organic Synthesis Research
In contemporary organic synthesis, the development of efficient methods for the creation of fluorinated molecules is a paramount goal. The trifluoromethyl group (-CF3) is a key structural motif due to its strong electron-withdrawing nature and its ability to enhance the lipophilicity and metabolic stability of a molecule. mdpi.comresearchgate.net The synthesis of compounds like 3-(4-(Trifluoromethyl)phenyl)butan-2-one is therefore highly relevant as it provides a building block for more complex fluorinated pharmaceuticals and agrochemicals. lookchem.com Research in this area often focuses on developing catalytic and stereoselective methods to introduce the trifluoromethylated phenyl group, which can be a synthetic challenge. beilstein-journals.org The ketone functionality also offers a versatile handle for further chemical transformations, allowing for the construction of a diverse library of derivatives.
Historical Trajectories of Related Fluorinated Phenylbutanones in Chemical Literature
The journey to understanding fluorinated phenylbutanones is rooted in the broader history of organofluorine chemistry. Initially, the introduction of fluorine into organic molecules was a formidable challenge. Early methods often involved harsh conditions and had limited scope. The development of milder and more selective fluorinating reagents, such as Selectfluor®, has been a significant breakthrough, enabling the synthesis of a wider array of fluorinated ketones. scispace.comsapub.orgorganic-chemistry.org
Historically, the focus was often on simpler fluorinated aromatic compounds. However, as the understanding of the unique properties conferred by fluorine grew, so did the interest in more complex structures like phenylbutanones. The trifluoromethyl group, in particular, gained prominence in the mid-20th century with the discovery of its profound impact on the biological activity of molecules. beilstein-journals.org The synthesis of related structures, such as 3-hydroxy-4-phenyl-2-butanone, has been explored for applications in fragrance and as chiral building blocks, providing a foundation for the synthesis of more complex analogs. researchgate.net The development of trifluoromethylating reagents has been a critical aspect of this historical progression, with researchers continuously seeking more efficient and safer methods for introducing the -CF3 group. beilstein-journals.org
Current Research Paradigms and Strategic Directions for the Chemical Compound
Current research involving this compound and related structures is largely driven by their potential as intermediates in drug discovery. nih.govstmarys-ca.edu The trifluoromethylketone moiety is a known inhibitor of serine and cysteine proteases, making it a valuable pharmacophore. nih.govacs.org Consequently, a significant strategic direction is the use of this compound as a starting material for the synthesis of novel enzyme inhibitors.
Researchers are also exploring new synthetic methodologies to access this and related ketones with high efficiency and stereocontrol. This includes the development of novel catalytic systems and the use of continuous flow chemistry to improve safety and scalability. Another key research direction is the investigation of the physicochemical properties of this compound and its derivatives, including their solubility, stability, and conformational preferences, to better understand how these properties influence biological activity. The insights gained from these studies are crucial for the rational design of new therapeutic agents and functional materials. mdpi.com
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-[4-(trifluoromethyl)phenyl]butan-2-one |
| CAS Number | 57132-21-5 |
| Molecular Formula | C₁₁H₁₁F₃O |
| Canonical SMILES | CC(=O)C(C)c1ccc(C(F)(F)F)cc1 |
| InChI | InChI=1S/C11H11F3O/c1-7(8(2)15)9-3-5-10(6-4-9)11(12,13,14)/h3-7H,1-2H3 |
Table 1: Chemical and Physical Properties of this compound. Data sourced from fluorochem.co.uk.
Related Phenylbutanone Structures
| Compound Name | Molecular Formula | Structural Difference from this compound |
| 4-[2-(Trifluoromethyl)phenyl]butan-2-one | C₁₁H₁₁F₃O | Isomeric position of the trifluoromethyl group on the phenyl ring (ortho vs. para). nih.gov |
| 3-fluoro-4-phenyl-2-butanone | C₁₀H₁₁FO | A single fluorine atom at the 3-position instead of a trifluoromethyl group on the phenyl ring. chemsynthesis.com |
| 3-hydroxy-4-phenyl-2-butanone | C₁₀H₁₂O₂ | A hydroxyl group at the 3-position and no fluorine atoms. researchgate.net |
Table 2: Comparison of this compound with related phenylbutanone structures.
Structure
3D Structure
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H11F3O/c1-7(8(2)15)9-3-5-10(6-4-9)11(12,13)14/h3-7H,1-2H3 |
InChI Key |
OKEIZUFPWBEYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3 4 Trifluoromethyl Phenyl Butan 2 One
Reactions Involving the Butan-2-one Moiety
The butan-2-one portion of the molecule contains a reactive ketone functional group and acidic alpha-hydrogens, which are primary sites for chemical modification.
Carbonyl Group Functionalization Reactions
The carbonyl group is susceptible to nucleophilic attack and reduction. Standard ketone functionalization reactions are applicable, leading to a variety of products.
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 3-(4-(trifluoromethyl)phenyl)butan-2-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The specific stereochemical outcome of this reduction depends on the reagent and reaction conditions used.
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl carbon to form tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 2-methyl-3-(4-(trifluoromethyl)phenyl)butan-2-ol. The stereochemistry of the addition is influenced by the steric hindrance around the carbonyl group and the nature of the nucleophile.
Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction. Treatment with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would produce 3-(4-(trifluoromethyl)phenyl)-2-methyl-1-butene.
Alpha-Carbon Reactivity and Enolization Processes
The carbon atom adjacent to the carbonyl group (α-carbon) is a chiral center and possesses an acidic proton. Deprotonation at this site generates a resonance-stabilized enolate, which is a key intermediate in many carbon-carbon bond-forming reactions.
Enolization: In the presence of an acid or base, 3-(4-(trifluoromethyl)phenyl)butan-2-one can exist in equilibrium with its two possible enol tautomers. The formation of the enolate intermediate under basic conditions is a crucial first step for subsequent reactions. Due to the chirality at the α-carbon, enolization can lead to racemization if the proton is removed and re-added non-stereospecifically.
Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-carbon. This reaction is a powerful tool for building more complex carbon skeletons.
Aldol Condensation: The enolate can also attack the carbonyl group of another molecule (including another molecule of itself or a different aldehyde or ketone) in an aldol addition reaction. This forms a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone.
Halogenation: In the presence of an acid or base, the α-carbon can be halogenated. For instance, reaction with bromine (Br₂) in an acidic medium would lead to the formation of 3-bromo-3-(4-(trifluoromethyl)phenyl)butan-2-one.
Reactions Pertaining to the 4-(Trifluoromethyl)phenyl Moiety
The aromatic ring is influenced by two substituents: the alkyl group from the butanone chain and the strongly electron-withdrawing trifluoromethyl group.
Electrophilic and Nucleophilic Aromatic Substitution Studies
The reactivity of the benzene (B151609) ring towards substitution is significantly governed by the electronic properties of the trifluoromethyl group.
Electrophilic Aromatic Substitution (EAS): The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing inductive effect. libretexts.orgThis makes electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, significantly slower than for benzene. libretexts.orgAny substitution that does occur is directed to the meta position relative to the CF₃ group. libretexts.orgThe alkyl substituent is a weak activating group and an ortho, para-director. In this case, the directing effect of the powerful deactivating CF₃ group dominates, meaning electrophiles will primarily add to the positions meta to the trifluoromethyl group (and ortho to the butanone substituent).
Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is generally difficult on this ring as there is no good leaving group present. SₙAr reactions typically require both a strong electron-withdrawing group (like the CF₃ group) and a suitable leaving group (like a halogen) on the aromatic ring. libretexts.orgWithout a leaving group, this reaction is not a feasible pathway for this molecule under standard conditions.
Reactivity of the Trifluoromethyl Group and its Transformations
The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds. mdpi.comHowever, recent advances in synthetic chemistry have enabled selective transformations of the CF₃ group itself. tcichemicals.com
Stability: The CF₃ group is generally robust and resistant to many common reaction conditions, which is a key reason for its prevalence in pharmaceuticals and agrochemicals. mdpi.com
C-F Bond Functionalization: While challenging, selective C-F bond cleavage and functionalization can be achieved under specific conditions. tcichemicals.comFor example, methods involving ortho-silyl assisted transformations or the use of specific transition metal catalysts can convert a single C-F bond into other functional groups. researchgate.netSuch transformations could potentially convert the trifluoromethyl group into a difluoromethyl or monofluoromethyl group, or even a carbonyl group under harsh conditions. tcichemicals.comThese reactions, however, are highly specialized and have not been specifically documented for this compound.
Stereochemical Aspects of Chemical Transformations
The presence of a stereocenter at the C3 position (the α-carbon) introduces important stereochemical considerations for any reaction involving this site or the adjacent carbonyl group.
Reactions at the Carbonyl Group: Nucleophilic addition to the carbonyl group creates a new stereocenter at C2. Starting from a racemic mixture of the ketone, this will result in the formation of a mixture of diastereomers. The ratio of these diastereomers is determined by the facial selectivity of the nucleophilic attack, which is influenced by the steric bulk of the existing substituents and the reaction conditions (Cram's rule and its modifications).
Reactions at the Alpha-Carbon: Reactions that proceed via an enol or enolate intermediate can affect the stereochemistry at the C3 position. The formation of the planar enolate intermediate destroys the existing stereocenter. If the subsequent reaction with an electrophile does not proceed with perfect stereocontrol, it can lead to racemization or the formation of a new mixture of diastereomers if a new stereocenter is formed.
Stereoselective Synthesis: Asymmetric synthesis methods can be employed to control the stereochemical outcome of these transformations. Chiral reducing agents can lead to the enantioselective formation of one alcohol stereoisomer. Similarly, the use of chiral auxiliaries or catalysts in enolate alkylation or aldol reactions can achieve high levels of diastereoselectivity and enantioselectivity. researchgate.netFor instance, palladium-catalyzed cross-coupling reactions of optically active secondary alkylboron reagents have been shown to proceed with a specific stereochemical outcome (inversion of configuration). nih.govTable of Reaction Products
| Reactant | Reaction Type | Reagent(s) | Major Product |
|---|---|---|---|
| This compound | Reduction | NaBH₄ or LiAlH₄ | 3-(4-(Trifluoromethyl)phenyl)butan-2-ol |
| This compound | Grignard Addition | CH₃MgBr | 2-Methyl-3-(4-(trifluoromethyl)phenyl)butan-2-ol |
| This compound | Wittig Reaction | Ph₃P=CH₂ | 3-(4-(Trifluoromethyl)phenyl)-2-methyl-1-butene |
| This compound | Alpha-Halogenation | Br₂ / H⁺ | 3-Bromo-3-(4-(trifluoromethyl)phenyl)butan-2-one |
| This compound | Electrophilic Nitration | HNO₃ / H₂SO₄ | 3-(2-Nitro-4-(trifluoromethyl)phenyl)butan-2-one |
Mechanistic Elucidation of Key Reactions
The formation and transformation of this compound are governed by reaction mechanisms characteristic of α-arylation of ketones and subsequent modifications. While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the public domain, a comprehensive understanding can be constructed from the well-established principles of related transformations, particularly the palladium-catalyzed Buchwald-Hartwig α-arylation of ketones. This reaction stands as a cornerstone for the synthesis of α-aryl ketones and its mechanistic framework provides a robust model for the formation of the title compound.
The key reaction for the synthesis of this compound is the palladium-catalyzed α-arylation of butan-2-one with an aryl halide, typically 1-bromo-4-(trifluoromethyl)benzene. The generally accepted mechanism for this transformation is a catalytic cycle involving a palladium(0) species. This cycle can be broken down into three fundamental steps: oxidative addition, formation of a palladium enolate (transmetalation), and reductive elimination. wikipedia.orgunipd.it
Catalytic Cycle for the Palladium-Catalyzed α-Arylation:
Formation of the Palladium Enolate (Transmetalation): In the presence of a strong base, butan-2-one is deprotonated to form an enolate. This enolate then displaces the halide on the palladium(II) complex in a transmetalation step. This results in the formation of an arylpalladium(II) enolate complex. The nature of the base and the reaction conditions can influence the regioselectivity of deprotonation if the ketone is unsymmetrical. princeton.edu
Computational studies on analogous systems have provided significant insights into the energetics and geometries of the intermediates and transition states involved in this catalytic cycle. unipd.itacs.org For instance, the stability of the arylpalladium enolate intermediate and the energy barrier for reductive elimination are key factors that determine the success of the reaction.
The following table summarizes the key steps in the proposed mechanism for the formation of this compound via palladium-catalyzed α-arylation.
| Step | Description | Key Intermediates/Transition States |
| 1. Oxidative Addition | The aryl halide, 1-bromo-4-(trifluoromethyl)benzene, adds to the Pd(0) catalyst. | Arylpalladium(II) halide complex |
| 2. Enolate Formation | Butan-2-one is deprotonated by a strong base. | Ketone enolate |
| 3. Transmetalation | The enolate displaces the halide on the Pd(II) complex. | Arylpalladium(II) enolate complex |
| 4. Reductive Elimination | The aryl group and the α-carbon of the enolate couple, forming the product and regenerating the Pd(0) catalyst. | Transition state for C-C bond formation |
Further transformations of this compound would proceed through mechanisms characteristic of ketones. For example, reduction of the carbonyl group would likely proceed via nucleophilic addition of a hydride reagent, while reactions at the α-carbon would involve the formation of an enol or enolate intermediate. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, generally directing incoming electrophiles to the meta position relative to the trifluoromethyl group.
The enantioselective synthesis of this compound can be achieved by employing chiral phosphine ligands in the palladium-catalyzed α-arylation. The mechanism in such cases is similar, but the chiral ligand environment around the palladium center induces facial selectivity in the reductive elimination step, leading to the preferential formation of one enantiomer over the other. unipd.it The precise steric and electronic properties of the chiral ligand are critical in determining the degree of enantioselectivity.
The table below presents hypothetical data for a palladium-catalyzed enantioselective α-arylation to produce this compound, illustrating the effect of different chiral ligands on the reaction outcome.
| Entry | Chiral Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINAP | NaOtBu | Toluene | 80 | 85 | 92 |
| 2 | (S)-Phos | K3PO4 | Dioxane | 100 | 78 | 88 |
| 3 | (R,R)-DiPAMP | LiHMDS | THF | 60 | 91 | 95 |
| 4 | (S,S)-Chiraphos | Cs2CO3 | Toluene | 90 | 82 | 85 |
Derivatives and Analogues of 3 4 Trifluoromethyl Phenyl Butan 2 One: Design and Synthesis
Rational Design Principles for Structural Modifications
The rational design of analogues of 3-(4-(trifluoromethyl)phenyl)butan-2-one is guided by established medicinal chemistry principles to optimize biological activity and physicochemical properties. The core structure can be dissected into key pharmacophoric features, each amenable to systematic modification.
The 4-(trifluoromethyl)phenyl moiety is a critical component, often utilized in drug design for its unique electronic and lipophilic characteristics. mdpi.com The trifluoromethyl group is a strong electron-withdrawing group and can participate in dipole-dipole or hydrogen bond interactions, potentially enhancing binding affinity to biological targets. Modifications to this ring can include:
Positional Isomerism: Relocating the trifluoromethyl group to the ortho or meta positions to probe the spatial requirements of the binding pocket.
Bioisosteric Replacement: Substituting the trifluoromethyl group with other electron-withdrawing groups (e.g., -CN, -NO₂, -SO₂CH₃) or halogens (e.g., -Cl, -Br) to modulate electronic properties and lipophilicity. mdpi.com
Substitution: Introducing additional substituents on the phenyl ring to explore further interactions with the target protein.
The butan-2-one chain serves as a flexible linker and presents multiple avenues for modification:
Chain Length: The length of the alkyl chain can be varied to optimize the distance and orientation between the phenyl ring and the ketone.
Ketone Moiety: The ketone carbonyl is a key interaction point, often acting as a hydrogen bond acceptor. It can be replaced with other functional groups such as an alcohol, an amine, or an amide to alter its interaction profile.
Alkylation: Introduction of substituents on the alkyl chain can influence conformation and steric interactions.
Synthetic Strategies for Diverse Libraries of Analogues
The generation of a diverse library of analogues of this compound necessitates flexible and efficient synthetic strategies. A common approach involves the synthesis of the core scaffold followed by diversification.
One potential route for the synthesis of the parent compound is through a Friedel-Crafts acylation of (trifluoromethyl)benzene followed by further modifications. An alternative and more versatile approach is the Claisen-Schmidt condensation to form a chalcone (B49325) (an α,β-unsaturated ketone), which can then be selectively reduced to the saturated ketone. mdpi.com For example, 4'-(trifluoromethyl)acetophenone (B133978) can be reacted with various aldehydes to produce a range of chalcone intermediates. researchgate.net
To create a library of analogues, the following strategies can be employed:
Aldol Condensation: Reacting different substituted benzaldehydes with various ketones under basic or acidic conditions can generate a wide array of chalcone precursors. reddit.comgoogle.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to couple different aryl groups to the butanone backbone. nih.gov
Multicomponent Reactions: One-pot multicomponent reactions can be designed to rapidly assemble complex molecules from simple starting materials, offering an efficient way to generate structural diversity. bohrium.com
A generalized synthetic scheme for producing a library of analogues is presented below:
| Reactant A (Substituted Benzaldehyde) | Reactant B (Ketone) | Product (Chalcone Intermediate) | Final Product (Saturated Ketone) |
| 4-(Trifluoromethyl)benzaldehyde | Acetone | 4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one | This compound |
| 3-(Trifluoromethyl)benzaldehyde | Acetone | 4-(3-(Trifluoromethyl)phenyl)but-3-en-2-one | 3-(3-(Trifluoromethyl)phenyl)butan-2-one |
| 4-Chlorobenzaldehyde | Propan-2-one | 4-(4-Chlorophenyl)but-3-en-2-one | 3-(4-Chlorophenyl)butan-2-one |
This table is a simplified representation of possible synthetic routes.
Structure-Activity/Property Relationship (SAR/SPR) Methodologies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how chemical structure influences biological activity and physicochemical properties, respectively. For the analogues of this compound, these studies involve synthesizing a library of compounds with systematic structural variations and evaluating their effects.
The process typically involves:
Synthesis of a focused library: A set of analogues is synthesized based on the rational design principles outlined in section 4.1.
Biological/Property Screening: The compounds are tested for a specific biological activity (e.g., enzyme inhibition, receptor binding) or a particular physicochemical property (e.g., solubility, permeability).
Data Analysis: The results are analyzed to identify trends and correlations between structural modifications and the measured activity or property.
For example, an SAR study on quinazoline (B50416) derivatives revealed that the presence of a 3-chloro-4-(3-fluorobenzyloxy) aniline (B41778) moiety resulted in high antiproliferative activity. mdpi.com Similarly, for the analogues of this compound, an SAR table could be constructed to illustrate the impact of different substituents.
Hypothetical SAR Data Table
| Compound ID | R1 (on Phenyl Ring) | R2 (on Butanone Chain) | Biological Activity (IC₅₀, µM) |
| 1 | 4-CF₃ | H | 10.5 |
| 2 | 3-CF₃ | H | 25.2 |
| 3 | 4-Cl | H | 15.8 |
| 4 | 4-CF₃ | CH₃ | 8.2 |
| 5 | 4-CF₃ | OH | 30.1 |
This data is purely hypothetical and for illustrative purposes only.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 3-(4-(Trifluoromethyl)phenyl)butan-2-one in solution. A full characterization involves ¹H, ¹³C, and ¹⁹F NMR experiments.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the trifluoromethyl-substituted ring typically appear as a pair of doublets (an AA'BB' system) in the range of δ 7.4-7.7 ppm, characteristic of a para-substituted benzene (B151609) ring. The methine proton (CH) adjacent to both the phenyl ring and the carbonyl group would likely resonate as a quartet around δ 3.8-4.0 ppm due to coupling with the adjacent methyl protons. The methyl group protons on the chiral center (CH₃-CH) would appear as a doublet near δ 1.5 ppm. The acetyl group protons (CH₃-C=O) are expected to be a singlet in the δ 2.1-2.2 ppm region.
¹³C NMR: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms. The carbonyl carbon (C=O) is the most deshielded, appearing at the low-field end of the spectrum, typically around δ 207-209 ppm. libretexts.org The carbons of the aromatic ring would produce four distinct signals. The carbon atom bonded to the trifluoromethyl group (C-CF₃) is identifiable by its quartet splitting pattern due to one-bond C-F coupling, typically with a coupling constant (¹JCF) of approximately 270-272 Hz. rsc.org The other aromatic carbons would also show smaller quartet splittings due to two- and three-bond C-F coupling. rsc.org The aliphatic carbons—methine (CH), methine-attached methyl (CH₃-CH), and acetyl methyl (CH₃-CO)—would have characteristic shifts in the upfield region of the spectrum.
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a crucial characterization technique. The spectrum is expected to show a singlet for the three equivalent fluorine atoms, with a chemical shift typically in the range of δ -60 to -63 ppm relative to a CFCl₃ standard. rsc.orgrsc.org The precise chemical shift is highly sensitive to the electronic environment of the phenyl ring. rsc.org
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H NMR | Aromatic H (ortho to CF₃) | ~7.6 | d | ~8.5 |
| Aromatic H (meta to CF₃) | ~7.5 | d | ~8.5 | |
| CH | ~3.9 | q | ~7.0 | |
| CH₃-CO | ~2.1 | s | - | |
| CH₃-CH | ~1.5 | d | ~7.0 | |
| ¹³C NMR | C=O | ~208 | s | - |
| C (ipso, attached to CF₃) | ~132 | q | ¹JCF ≈ 33 | |
| C (aromatic, quaternary) | ~145 | s | - | |
| C-H (aromatic) | ~129 | s | - | |
| C-H (aromatic) | ~126 | q | ³JCF ≈ 4 | |
| CF₃ | ~124 | q | ¹JCF ≈ 272 | |
| CH | ~50 | s | - | |
| CH₃-CO | ~28 | s | - | |
| CH₃-CH | ~18 | s | - | |
| ¹⁹F NMR | -CF₃ | ~-62.5 | s | - |
Mass Spectrometry (MS) Techniques in Compound Identification and Purity Assessment
Mass spectrometry is essential for confirming the molecular weight and assessing the purity of the compound. Using electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern that aids in its structural confirmation.
The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular formula C₁₁H₁₁F₃O (MW: 216.20 g/mol ). nih.gov Key fragmentation pathways would include:
Alpha-cleavage: Loss of the acetyl group (•COCH₃) to yield a prominent fragment ion [M-43]⁺. This is a common fragmentation for ketones. docbrown.info
McLafferty rearrangement: If sterically feasible, this could lead to the loss of an enol fragment.
Benzylic cleavage: Cleavage of the bond between the chiral carbon and the carbonyl group would be highly favorable, producing a stable benzylic cation, [C₉H₈F₃]⁺.
Aromatic fragmentation: The trifluoromethylphenyl moiety itself can undergo fragmentation, including the loss of the CF₃ group.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to four or more decimal places, allowing for the unambiguous confirmation of the elemental composition.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 216 | [M]⁺ | [C₁₁H₁₁F₃O]⁺ | Molecular Ion |
| 173 | [M - COCH₃]⁺ | [C₉H₈F₃]⁺ | Alpha-cleavage |
| 147 | [C₈H₄F₃]⁺ | [C₈H₄F₃]⁺ | Fragmentation of the phenyl ring |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion (less likely with CF₃) |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups present in the molecule. The most characteristic absorption would be the strong carbonyl (C=O) stretching vibration of the ketone, expected in the region of 1710-1725 cm⁻¹. docbrown.infodocbrown.info The trifluoromethyl group gives rise to very strong and characteristic C-F stretching bands, typically found in the 1350-1100 cm⁻¹ region. rsc.org Other expected absorptions include aromatic C=C stretching vibrations around 1610 and 1500 cm⁻¹, and C-H stretching vibrations for both aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The primary chromophore is the 4-(trifluoromethyl)phenyl group. Substituted benzenes typically show a strong primary absorption band (E-band) below 200 nm and a weaker secondary band (B-band) between 230-270 nm. For this compound, the B-band is expected to be observed, likely with a maximum absorption (λ_max) around 260-270 nm, which is characteristic of the electronic transitions within the substituted aromatic ring. nist.govscispace.com
Table 3: Predicted Spectroscopic Absorption Data for this compound
| Spectroscopy Type | Functional Group / Transition | Predicted Absorption Region |
| Infrared (IR) | C=O (ketone) stretch | 1710 - 1725 cm⁻¹ |
| Aromatic C=C stretch | ~1610, ~1500 cm⁻¹ | |
| C-F (trifluoromethyl) stretch | 1350 - 1100 cm⁻¹ (multiple strong bands) | |
| Aliphatic/Aromatic C-H stretch | 2850 - 3100 cm⁻¹ | |
| UV-Visible | π → π* (aromatic B-band) | λ_max ≈ 260 - 270 nm |
X-ray Crystallography for Absolute Stereochemistry Determination
The carbon atom at position 3 of the butanone chain is a chiral center, meaning this compound can exist as two enantiomers, (R) and (S). While NMR can confirm the connectivity, it cannot typically distinguish between enantiomers without chiral resolving agents. X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral compound, provided a suitable single crystal can be grown. nih.gov
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net This analysis yields a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. mdpi.com For a chiral molecule, successful refinement of the crystallographic data allows for the determination of the absolute configuration. This is often quantified by the Flack parameter; a value close to 0 confirms the correct enantiomer has been modeled, while a value near 1 indicates the opposite enantiomer. nih.gov Although no published crystal structure for this compound is currently available, this technique remains the gold standard for its potential stereochemical assignment. The expected output would include the space group, unit cell dimensions, and atomic coordinates for the molecule. researchgate.netresearchgate.net
Theoretical and Computational Chemistry Studies on 3 4 Trifluoromethyl Phenyl Butan 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. These calculations provide information on molecular orbitals, charge distribution, and reactivity indices.
DFT methods are used to determine the optimized geometry and electronic properties of the molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ajchem-a.com
The Molecular Electrostatic Potential (MESP) map is another valuable tool, which visualizes the charge distribution on the molecule's surface. rsc.org It helps identify regions prone to electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net For 3-(4-(Trifluoromethyl)phenyl)butan-2-one, the electronegative oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl group are expected to be regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. In contrast, the hydrogen atoms are typically regions of positive potential (blue), marking them as potential sites for nucleophilic attack. mdpi.com
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). A lower hardness value indicates that a molecule is more reactive.
Table 1: Illustrative Quantum Chemical Properties for this compound (Calculated via DFT/B3LYP/6-311G(d,p))
| Parameter | Illustrative Value | Unit | Significance |
| HOMO Energy | -7.15 | eV | Electron-donating ability |
| LUMO Energy | -0.98 | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.17 | eV | Chemical stability and reactivity |
| Electronegativity (χ) | 4.065 | eV | Tendency to attract electrons |
| Chemical Hardness (η) | 3.085 | eV | Resistance to change in electron distribution |
| Global Softness (S) | 0.324 | eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Dipole Moment | 2.58 | Debye | Overall polarity of the molecule |
Note: The data in this table is illustrative and represents typical values for similar compounds, calculated using standard computational methods. It is intended to demonstrate the type of information generated from quantum chemical calculations.
Molecular Dynamics Simulations for Conformation and Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal the most stable conformations and the energy barriers between them.
The key flexible bonds in this molecule are the C-C bonds of the butane (B89635) chain and the bond connecting the phenyl ring to the chain. By simulating the molecule's movement, researchers can analyze the distribution of dihedral angles to identify the most populated (lowest energy) conformations. This analysis is crucial for understanding how the molecule might fit into a binding site of a biological target.
MD simulations can also model the molecule's interactions with solvent molecules, such as water. This provides insights into its solubility and how solvation affects its conformational preferences. The simulation can track the formation of hydrogen bonds and other non-covalent interactions, which are essential for its behavior in a biological medium. The integration of MD with docking can help identify transient binding pockets on protein surfaces. nih.gov
Table 2: Illustrative Conformational Analysis Data from MD Simulation
| Dihedral Angle | Description | Illustrative Stable Angle(s) | Barrier to Rotation (kcal/mol) |
| C(O)-C(H)-C(Ph)-C(Ar) | Rotation around the central C-C bond of the butane chain | -65°, 60°, 175° | ~3-5 |
| C(H)-C(Ph)-C(Ar)-C(Ar) | Rotation of the phenyl ring relative to the butane chain | 45°, 135° | ~2-4 |
Note: This data is a hypothetical representation to illustrate the outputs of an MD simulation for conformational analysis. Actual values would be determined from detailed computational studies.
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. Time-Dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. researchgate.netmedcraveonline.com Similarly, vibrational frequencies for IR and Raman spectra can be calculated with high accuracy using DFT, allowing for the assignment of experimental spectral bands to specific molecular vibrations. nih.gov
Quantum chemical calculations can also be used to explore potential reaction pathways. rsc.org For ketones, common reactions include nucleophilic addition to the carbonyl carbon and reactions at the alpha-carbon. jackwestin.commasterorganicchemistry.com By mapping the potential energy surface, computational chemists can identify transition states and calculate the activation energies for different reaction mechanisms. fiveable.me This allows for the prediction of the most likely reaction products and provides a deeper understanding of the molecule's chemical behavior. acs.org For instance, the thionation of ketones has been studied computationally, revealing a two-step cycloaddition-cycloreversion mechanism. acs.org
Table 3: Illustrative Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Illustrative Value | Assignment |
| UV-Vis (TD-DFT) | λ_max | 258 nm | π → π* transition in the phenyl ring |
| FT-IR | Vibrational Frequency | 1715 cm⁻¹ | C=O stretching |
| FT-IR | Vibrational Frequency | 1325 cm⁻¹, 1160 cm⁻¹, 1120 cm⁻¹ | C-F stretching (asymmetric and symmetric) |
| ¹H NMR | Chemical Shift (δ) | 2.15 ppm | -COCH₃ protons |
| ¹³C NMR | Chemical Shift (δ) | 208 ppm | C=O carbon |
| ¹³C NMR | Chemical Shift (δ) | 125.5 ppm (q, J ≈ 3.8 Hz) | Aromatic C-H ortho to CF₃ |
Note: These spectroscopic values are hypothetical examples based on characteristic values for similar functional groups and are intended for illustrative purposes.
In Silico Modeling for Ligand-Target Interactions (Methodological Focus)
In silico modeling focuses on predicting and analyzing the interaction between a small molecule (ligand) and a biological target, typically a protein. These methods are central to computer-aided drug design.
Molecular Docking: This is a primary technique used to predict the preferred orientation of a ligand when bound to a target protein. youtube.comresearchgate.net The process involves sampling numerous conformations of the ligand within the binding site and scoring them based on a function that estimates the binding affinity. vajdalab.org The goal is to identify the binding mode with the lowest energy score, which represents the most stable complex. The accuracy of docking can be enhanced by considering protein flexibility, often through methods that integrate molecular dynamics. nih.govnih.gov
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a ligand to interact with a specific target. numberanalytics.comdovepress.com Models can be generated based on a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). dergipark.org.trresearchgate.net These models are then used as 3D queries to screen large compound libraries for new molecules with the potential for similar biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR methods aim to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activity. mdpi.comyoutube.com Descriptors (numerical representations of molecular properties) are calculated for each compound and used to generate a predictive equation. nih.gov For instance, a structure-based QSAR method can use descriptors derived from the interaction of inhibitors with a target's binding pocket to create robust predictive models. nih.gov These models can then estimate the activity of new, untested compounds, guiding the synthesis of more potent molecules.
Table 4: Methodologies in Ligand-Target Interaction Modeling
| Methodology | Core Principle | Primary Application | Key Software/Tools |
| Molecular Docking | Predicts ligand conformation and orientation in a target's binding site using scoring functions. | Hit identification, lead optimization, binding mode prediction. | AutoDock, GOLD, Glide, FlexX |
| Pharmacophore Modeling | Identifies the spatial arrangement of essential features for biological activity. | Virtual screening, scaffold hopping, designing new active molecules. | PHASE, Catalyst, LigandScout |
| QSAR | Correlates molecular descriptors with biological activity to create predictive statistical models. | Predicting activity of new compounds, guiding lead optimization. | GUSAR, CoMFA, CoMSIA |
Exploration of Biological Interactions and Mechanistic Insights Excluding Clinical Outcomes
In Vitro Studies of Molecular Recognition and Binding Affinity
Molecular recognition is the foundation of a small molecule's biological activity, governing its interaction with specific protein targets. The binding affinity, a measure of the strength of this interaction, is a critical parameter in drug discovery. For 3-(4-(Trifluoromethyl)phenyl)butan-2-one, while specific data is not available, the presence of the trifluoromethylphenyl group suggests the potential for significant binding interactions. The trifluoromethyl group can enhance binding affinity to protein targets, improve metabolic stability, and increase lipophilicity, which are crucial for a molecule's pharmacokinetic profile. mdpi.com
A variety of in vitro techniques are employed to determine binding affinity. These methods often rely on the displacement of a known ligand (a radioligand or a fluorescent probe) from a target protein by the compound of interest. The concentration of the test compound that displaces 50% of the known ligand is the IC50 value, which can be used to calculate the equilibrium dissociation constant (Kd), a direct measure of binding affinity.
Table 1: Illustrative Binding Affinity Data for a Hypothetical Target
| Compound | IC50 (nM) | Kd (nM) |
|---|---|---|
| This compound | Data not available | Data not available |
| Reference Compound A | 50 | 25 |
| Reference Compound B | 150 | 75 |
This table illustrates the type of data generated from binding affinity studies. The values are hypothetical and not based on actual experimental results for this compound.
Investigations into Enzymatic Interactions and Inhibition Mechanisms
The interaction of small molecules with enzymes is a cornerstone of pharmacology. The trifluoromethyl ketone moiety is a key pharmacophore known to act as a reversible covalent inhibitor of certain proteases, particularly serine and cysteine proteases. nih.govnih.gov This is due to the electrophilic nature of the ketone, which can be attacked by nucleophilic residues in the enzyme's active site.
Studies on other trifluoromethyl ketones have shown time-dependent, tight-binding inhibition, where the initial interaction is followed by a slower conformational change that results in a more stable complex. nih.gov The inhibitory activity of such compounds is typically quantified by determining the inhibition constant (Ki).
Table 2: Hypothetical Enzymatic Inhibition Data
| Enzyme Target | Compound | Inhibition Type | Ki (µM) |
|---|---|---|---|
| Protease X | This compound | Data not available | Data not available |
| Protease X | Reference Inhibitor | Competitive | 0.5 |
| Protease Y | This compound | Data not available | Data not available |
This table presents a hypothetical scenario of enzymatic inhibition studies. The data is for illustrative purposes only.
Cellular Uptake and Subcellular Distribution Studies (Methodological Focus)
For a compound to exert a biological effect on an intracellular target, it must first cross the cell membrane. Cellular uptake assays are designed to measure the extent and rate of a compound's entry into cells. giffordbioscience.com These assays often use radiolabeled or fluorescently tagged versions of the compound to track its movement.
The lipophilicity imparted by the trifluoromethyl group can facilitate membrane permeability. mdpi.com The subcellular distribution of a compound, which can be determined through techniques like fluorescence microscopy or cell fractionation followed by mass spectrometry, provides insights into where the compound accumulates within the cell (e.g., cytoplasm, nucleus, mitochondria). This information is crucial for understanding the compound's mechanism of action and potential off-target effects.
Biochemical Pathway Modulation and Target Engagement Methodologies
Once inside the cell, a compound can modulate various biochemical pathways. Ketone bodies, for instance, have been shown to influence cellular metabolism and epigenetic processes. nih.govnih.govmdpi.com While this compound is not a natural ketone body, its ketone moiety could potentially interact with metabolic pathways.
Target engagement assays are critical for confirming that a compound interacts with its intended target in a cellular environment. nih.govacs.orgcatapult.org.ukyoutube.com The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the stabilization of a target protein upon ligand binding, which alters its thermal denaturation profile. catapult.org.uk Other methods include Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET), which can detect the proximity of a ligand to its target in living cells. catapult.org.uk These assays are vital for validating a compound's mechanism of action and for establishing a clear link between target interaction and a cellular phenotype. nih.govyoutube.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trifluoromethyl ketone |
| Ketone bodies |
Potential Applications in Specialized Chemical Research Domains Excluding Clinical, Dosage, Safety
Role as a Versatile Synthetic Intermediate in Complex Molecule Construction
The reactivity of the ketone group and the potential for transformations on the aromatic ring make 3-(4-(Trifluoromethyl)phenyl)butan-2-one a versatile intermediate in the synthesis of more complex molecules. Its structural framework is analogous to precursors used in the synthesis of biologically active compounds. For instance, related phenylbutanone derivatives are key intermediates in the preparation of various pharmaceuticals. While specific examples detailing the use of this compound are not widely published, its potential is evident from established synthetic methodologies.
The ketone functionality allows for a variety of chemical transformations, including but not limited to:
Reductive Amination: To introduce nitrogen-containing functional groups, leading to the synthesis of chiral amines and amides.
Aldol Condensation: To form carbon-carbon bonds and build more complex carbon skeletons.
Grignard and Organolithium Reactions: For the introduction of a wide range of substituents at the carbonyl carbon.
Asymmetric Synthesis: The prochiral center adjacent to the carbonyl group allows for stereoselective reactions to produce enantiomerically enriched products, which are crucial in the development of specific bioactive molecules. The enantioselective synthesis of related 3-aryl-butan-2-ones has been a subject of significant research, employing various chiral catalysts and auxiliaries.
The trifluoromethyl group, being a strong electron-withdrawing group and a bioisostere for other chemical moieties, can significantly influence the reactivity and biological activity of the final products.
Contributions to Materials Science: Precursors for Advanced Materials
The incorporation of fluorine-containing groups, particularly trifluoromethyl groups, into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants. While direct polymerization of this compound is not a common application, it can serve as a precursor or a building block for monomers used in the synthesis of advanced materials.
For example, trifluoromethyl-substituted aromatic ketones are used in the synthesis of specialty polymers like poly(aryl ether ketones) (PAEKs). These high-performance thermoplastics are known for their excellent mechanical properties and thermal stability. Introducing trifluoromethyl groups can further enhance these properties and also lower the material's dielectric constant, making them suitable for applications in microelectronics and high-frequency communication technologies. Research in this area has demonstrated that the incorporation of -CF3 groups into the polymer backbone can lead to materials with improved solubility and processability without compromising their thermal stability.
Table 1: Potential Impact of Trifluoromethyl Group on Material Properties
| Property | Effect of Trifluoromethyl Group | Potential Application |
| Thermal Stability | Increases | High-temperature resistant materials |
| Chemical Resistance | Enhances | Coatings and linings in harsh chemical environments |
| Dielectric Constant | Lowers | Insulators in microelectronics, 5G technology |
| Solubility | Improves | Enhanced processability for polymer manufacturing |
| Hydrophobicity | Increases | Water-repellent surfaces and membranes |
Mechanistic Studies in Agrochemical Development
The trifluoromethylphenyl moiety is a common feature in a number of modern insecticides and herbicides. The presence of the -CF3 group can enhance the biological activity, metabolic stability, and target-binding affinity of these agrochemicals. For instance, several commercial insecticides contain a trifluoromethylphenyl group, and their mode of action often involves interference with the nervous system of insects.
While this compound itself is not a commercial pesticide, it can be used as a model compound or a synthetic precursor in mechanistic studies to understand how the trifluoromethylphenyl group interacts with biological targets. By systematically modifying the butanone side chain, researchers can probe the structure-activity relationships (SAR) of potential new agrochemicals.
Studies on related compounds, such as trifluoromethylphenyl amides, have shown significant insecticidal and repellent properties. nih.gov The investigation of compounds like this compound could provide valuable insights into the design of new pest control agents with novel modes of action. The metabolic fate of the trifluoromethylphenyl group is also a critical area of study in agrochemical research to assess environmental impact and persistence.
Development of Molecular Probes and Chemical Biology Tools
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, are widely used due to their high sensitivity and non-invasive nature. The scaffold of this compound presents a potential starting point for the synthesis of novel molecular probes.
The phenylbutanone structure can be chemically modified to incorporate a fluorophore (a fluorescent dye). The trifluoromethyl group can modulate the photophysical properties of the resulting probe, such as its fluorescence quantum yield and photostability. Furthermore, the ketone functionality can be used as a reactive handle to attach the probe to specific biomolecules of interest.
While the direct application of this specific compound in published literature is limited, the general strategy of using substituted ketone scaffolds for probe development is well-established. For example, ketone-containing molecules can be designed to react selectively with certain amino acid residues in proteins, allowing for targeted labeling and imaging. The development of such probes derived from this compound could aid in understanding complex biological systems and in the discovery of new drug targets.
Q & A
Q. What spectroscopic methods are recommended for characterizing 3-(4-(Trifluoromethyl)phenyl)butan-2-one, and what key spectral features should be observed?
- Methodological Answer : Utilize 1H/13C NMR, IR spectroscopy, and mass spectrometry . Key features include:
- 19F NMR : A singlet at δ ~120–125 ppm for the trifluoromethyl (-CF3) group.
- 13C NMR : A carbonyl (C=O) signal at δ ~205–210 ppm.
- IR : A strong absorption band near 1700–1750 cm⁻¹ for the ketone group.
Comparative analysis with structurally similar compounds, such as 4-(4-hydroxyphenyl)butan-2-one (NMR data in ), can validate assignments .
Q. What are typical synthetic precursors for this compound?
- Methodological Answer : Common precursors include:
- 3-(Trifluoromethyl)phenylboronic acid for Suzuki-Miyaura cross-coupling reactions (e.g., with α-bromo ketones) .
- Friedel-Crafts acylation of toluene derivatives using trifluoromethyl-substituted acyl chlorides, catalyzed by Lewis acids like AlCl3.
Q. How can researchers assess the purity of this compound, and what analytical techniques are preferred?
- Methodological Answer :
- HPLC with UV detection (λ ~250–280 nm) to quantify impurities.
- GC-MS for volatile byproducts.
- Elemental analysis (C, H, N) to confirm stoichiometry.
Cross-reference with pharmaceutical impurity standards (e.g., ) to ensure accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., FeCl3, ZnCl2) or Brønsted acids (e.g., H2SO4) for Friedel-Crafts acylation.
- Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance electrophilic reactivity.
- Temperature control : Maintain 0–25°C to minimize side reactions like over-acylation.
Methods from amidine synthesis (), such as using potassium carbonate as a base, can inform optimization .
Q. What computational strategies are suitable for studying the electronic effects of the trifluoromethyl group on the ketone's reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron-withdrawing effects on the carbonyl group (e.g., Gaussian or ORCA software).
- Molecular docking : Use AutoDock Vina () to predict binding affinities if the compound is studied for bioactivity. Adjust scoring function parameters (e.g., exhaustiveness) to improve pose prediction .
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELXL () to confirm molecular geometry and hydrogen bonding patterns .
- Purity reassessment : Employ differential scanning calorimetry (DSC) to verify melting points.
- Literature cross-validation : Compare with high-quality datasets from PubChem or RIFM standards (e.g., ) .
Q. What strategies mitigate side reactions during synthesis, such as over-acylation or decomposition?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., -OH groups) with silyl ethers.
- Stepwise addition : Introduce acyl chlorides slowly to control electrophilic attack.
- Low-temperature quenching : Terminate reactions rapidly to prevent ketone degradation.
Insights from trifluoroacetyl-containing syntheses () can guide protocol refinement .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting bioactivity results in different in vitro assays?
- Methodological Answer :
- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
- Assay controls : Include reference compounds (e.g., Sorafenib tosylate in ) to benchmark potency .
- Statistical rigor : Use ANOVA or t-tests to assess significance (p < 0.05).
Q. What crystallographic techniques are most effective for resolving structural ambiguities in trifluoromethylated ketones?
- Methodological Answer :
- High-resolution X-ray diffraction : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.
- Twinned data refinement : Apply SHELXL () to model disorder in the trifluoromethyl group .
Comparative and Derivative Studies
Q. How does the electronic profile of this compound compare to its non-fluorinated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
